molecular formula C14H18ClN3O3S B2821984 N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1795302-45-2

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2821984
CAS RN: 1795302-45-2
M. Wt: 343.83
InChI Key: RJMARNMWDQYBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as CAY10505, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor found in the central nervous system. The CB1 receptor is involved in various physiological processes, including appetite regulation, pain perception, and mood regulation. The use of CAY10505 as a research tool has provided insights into the function of the CB1 receptor and its potential therapeutic applications.

Scientific Research Applications

Antiviral and Antimicrobial Applications

  • Antiviral Activity

    Some sulfonamide derivatives have shown potential in antiviral applications. For instance, the synthesis and evaluation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have demonstrated certain anti-tobacco mosaic virus activity, suggesting a potential for sulfonamides in antiviral research (Chen et al., 2010).

  • Antimicrobial Activity

    Novel sulfonamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the role of sulfonamides in developing new antibacterial agents (Bonakdar et al., 2020).

Enzyme Inhibition for Therapeutic Targets

  • Carbonic Anhydrase Inhibitors

    Sulfonamide derivatives have been investigated for their inhibitory activity against human carbonic anhydrase isoenzymes, showing potential for therapeutic applications in diseases where carbonic anhydrase is implicated (Ozgun et al., 2019).

  • Acetylcholinesterase Inhibitors

    Some sulfonamides have demonstrated strong inhibitory effects on the acetylcholinesterase enzyme, which is a target for treating conditions like Alzheimer's disease, highlighting the versatility of sulfonamides in designing drugs for neurodegenerative disorders (Ozgun et al., 2019).

Agricultural Applications

  • Herbicidal Activity: Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has revealed excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating the potential of sulfonamides in agricultural chemistry to develop new herbicides (Moran, 2003).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3S/c1-14(21-3,11-5-4-6-12(15)7-11)10-17-22(19,20)13-8-16-18(2)9-13/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMARNMWDQYBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide

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